An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate
An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological context of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a derivative of thiomorpholine, a sulfur-containing morpholine analog. The presence of the sulfone group (1,1-dioxide) significantly influences its polarity and chemical reactivity.
Table 1: Chemical and Physical Properties of Ethyl 2-(1,1-dioxidothiomorpholino)acetate
| Property | Value | Source(s) |
| CAS Number | 343334-01-0 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₅NO₄S | [1][4] |
| Molecular Weight | 221.27 g/mol | [1] |
| IUPAC Name | ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | [4] |
| Synonyms | O=C(OCC)CN(CC1)CCS1(=O)=O, Ethyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetate | [1][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity (typical) | >95% | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Spectroscopic Data
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¹H NMR: Protons on the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the ester, and multiplets for the protons on the thiomorpholine dioxide ring.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the thiomorpholine dioxide ring.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and strong, characteristic bands for the S=O stretches of the sulfone group.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is not published in readily accessible literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the N-alkylation of secondary amines is the reaction with an appropriate alkyl halide.
Proposed Synthesis:
The synthesis would likely involve the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed during the reaction.
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Reactants:
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Thiomorpholine 1,1-dioxide
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Ethyl bromoacetate
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A suitable base (e.g., potassium carbonate, triethylamine)
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An appropriate solvent (e.g., acetonitrile, DMF)
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Experimental Protocol Outline:
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Reaction Setup: Thiomorpholine 1,1-dioxide is dissolved in a suitable solvent, and the base is added to the mixture.
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Addition of Alkylating Agent: Ethyl bromoacetate is added to the reaction mixture, likely dropwise, at a controlled temperature.
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Reaction Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, the solid by-products (e.g., KBr) are removed by filtration. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified, typically by column chromatography, to yield the final product, Ethyl 2-(1,1-dioxidothiomorpholino)acetate.
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Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as NMR, IR, and MS.
Caption: Proposed synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate.
Caption: A general workflow for chemical synthesis and purification.
Biological and Pharmacological Context
While this specific molecule has not been extensively studied, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Thiomorpholine derivatives have been investigated for various therapeutic applications.
Known activities of the thiomorpholine scaffold include:
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Antioxidant Activity: Some thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation.[4]
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Hypolipidemic Effects: Certain derivatives have been found to lower levels of triglycerides and cholesterol in preclinical studies.[4]
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Anti-inflammatory and Analgesic Properties: The morpholine and thiomorpholine cores are found in molecules with anti-inflammatory and pain-relieving effects.
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Antimicrobial and Anticancer Activity: Various modifications of the thiomorpholine ring have resulted in compounds with antibacterial and anticancer properties.
The classification of Ethyl 2-(1,1-dioxidothiomorpholino)acetate as a potential "agonist" or "inhibitor" by chemical suppliers suggests it may be used in screening libraries for drug discovery to identify new biological targets or mechanisms of action.[6]
Caption: Potential biological activities of the thiomorpholine dioxide scaffold.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Ethyl 2-(1,1-dioxidothiomorpholino)acetate is not publicly available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a research chemical with potential applications in drug discovery and medicinal chemistry, largely inferred from the known biological activities of the broader thiomorpholine class of compounds. While detailed experimental data on its physical properties and synthesis are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. Further research is necessary to fully characterize this compound and explore its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. rsc.org [rsc.org]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Ethyl 2-(1,1-dioxidothiomorpholino)acetate - Lead Sciences [lead-sciences.com]
